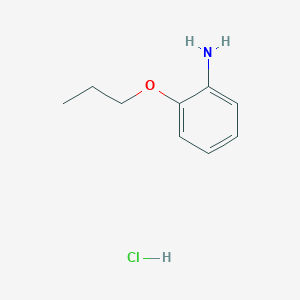
2-Propoxyaniline hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Propoxyaniline hydrochloride is a useful research compound. Its molecular formula is C9H14ClNO and its molecular weight is 187.67. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
2-Propoxyaniline hydrochloride has been studied for its antibacterial properties. Research indicates that derivatives of this compound exhibit significant activity against various bacterial strains, outperforming standard antibiotics like ampicillin. The structure-activity relationship suggests that ortho-substitution on the aniline ring enhances antibacterial efficacy due to increased lipophilicity and surface activity .
Dye and Pigment Synthesis
This compound serves as an intermediate in synthesizing azo dyes and pigments. The amino group in 2-propoxyaniline can undergo electrophilic substitution reactions, allowing for the formation of complex dye structures that are widely used in textiles and food industries.
Pharmaceutical Applications
While not directly used as a pharmaceutical agent, this compound is investigated for its potential therapeutic applications. Its derivatives are being studied for their roles in drug development, particularly concerning enzyme inhibition and interaction with biological targets.
Chemical Manufacturing
In industrial settings, this compound is utilized in the production of various chemical compounds through electrophilic cyclization reactions. This process is crucial for generating target compounds used in synthetic chemistry.
Agricultural Chemicals
The compound has potential applications in developing herbicides and pesticides due to its ability to inhibit specific biological pathways in plants . Research indicates that modifications to the alkoxy chain can enhance efficacy against certain pests.
Case Studies
Propriétés
IUPAC Name |
2-propoxyaniline;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO.ClH/c1-2-7-11-9-6-4-3-5-8(9)10;/h3-6H,2,7,10H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXKWRYBXSMQKBD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC=C1N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.66 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














